molecular formula C15H15N3S2 B12374298 Hapsbc CAS No. 26158-47-4

Hapsbc

Cat. No.: B12374298
CAS No.: 26158-47-4
M. Wt: 301.4 g/mol
InChI Key: GAPPGYVPJUGIHP-SFQUDFHCSA-N
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Description

Chemical Identity and Nomenclature

The compound systematically named benzyl N-[(E)-1-pyridin-2-ylethylideneamino]carbamodithioate features a molecular formula of C₁₅H₁₅N₃S₂ and a molar mass of 301.43 g/mol. Its architecture combines three distinct moieties:

  • A benzyl group (C₆H₅CH₂-) providing aromatic stabilization
  • A hydrazinecarbodithioate backbone (-NH-N=C-S⁻) enabling polydentate coordination
  • A 2-pyridinyl ethylidene substituent introducing π-conjugation and secondary coordination sites

The International Union of Pure and Applied Chemistry (IUPAC) name derives from its constituent groups, with the (E)-configuration at the hydrazone double bond confirmed through X-ray crystallography. Alternative designations include CAS registry numbers 1376545-81-1 and 26158-47-4, reflecting its registration in different chemical databases.

Molecular Property Value
Empirical Formula C₁₅H₁₅N₃S₂
Molecular Weight 301.43 g/mol
Crystal System Triclinic
Space Group P -1
Unit Cell Parameters a=10.0913 Å, b=12.8541 Å, c=18.9232 Å, α=90.461°, β=103.96°, γ=93.944°

Historical Development in Hydrazinecarbodithioate Research

The synthesis of benzyl hydrazinecarbodithioate derivatives originated from mid-20th century investigations into sulfur-containing ligands. Key milestones include:

  • 1950s-1970s : Pioneering work established dithiocarbazates as versatile precursors for transition metal complexes, with benzyl derivatives showing enhanced air stability compared to alkyl analogs.
  • 1990s : Structural modifications introducing heteroaromatic substituents like pyridinyl groups improved ligand field strength and redox activity.
  • 2010s : Advanced crystallographic techniques revealed the conformational flexibility of the hydrazone bridge, enabling rational design of stereoselective ligands.
  • 2020s : Recent

Properties

CAS No.

26158-47-4

Molecular Formula

C15H15N3S2

Molecular Weight

301.4 g/mol

IUPAC Name

benzyl N-[(E)-1-pyridin-2-ylethylideneamino]carbamodithioate

InChI

InChI=1S/C15H15N3S2/c1-12(14-9-5-6-10-16-14)17-18-15(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)/b17-12+

InChI Key

GAPPGYVPJUGIHP-SFQUDFHCSA-N

Isomeric SMILES

C/C(=N\NC(=S)SCC1=CC=CC=C1)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)SCC1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Formation of SBDTC via Carbon Disulfide and Benzyl Chloride

SBDTC serves as the foundational precursor for synthesizing the target compound. The synthesis involves:

  • Hydrazine Hydrate Activation : Hydrazine hydrate (25 mmol) is treated with carbon disulfide (25 mmol) in an ice-cooled ethanolic potassium hydroxide solution, forming dithiocarbazic acid.
  • Benzylation : Benzyl chloride (25 mmol) is added dropwise to the mixture, yielding SBDTC as a white precipitate. Key parameters:
    • Solvent : 40% ethanol
    • Temperature : Maintained below 5°C to prevent decomposition
    • Yield : 59.74%

Characterization Data :

Property Observed Value Literature Reference
Melting Point 130.8°C
IR (KBr, cm⁻¹) ν(N-H₂): 3303, ν(C=S): 1047
Elemental Analysis (%) C: 47.38, H: 4.92

Condensation of SBDTC with 2-Acetylpyridine

Reflux-Based Schiff Base Formation

The target compound is synthesized via 1:1 molar condensation of SBDTC and 2-acetylpyridine under reflux:

  • Reaction Setup :
    • SBDTC (0.005 mol) dissolved in 95% ethanol (35 mL)
    • 2-Acetylpyridine (0.005 mol) in ethanol (20 mL)
    • Reflux duration: 6 hours
  • Workup :
    • Cooling to 0°C induces crystallization
    • Filtration, washing with cold ethanol, and recrystallization from 95% ethanol

Optimization Insights :

  • Solvent Impact : Ethanol enhances solubility and reaction homogeneity compared to methanol or acetonitrile.
  • Stoichiometry : A 1:1 ratio minimizes side products like bis-Schiff bases.

Yield : 65–72% (varies with purity of 2-acetylpyridine).

Spectroscopic Characterization of the Target Compound

Infrared Spectroscopy (IR)

Critical vibrational modes confirm Schiff base formation:

  • ν(C=N) : 1608–1620 cm⁻¹ (imine stretch)
  • ν(C=S) : 1047–1055 cm⁻¹ (thione group)
  • ν(N-H) : 3180–3200 cm⁻¹ (secondary amine)

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (DMSO-d₆) :
    • δ 8.50–8.60 (d, 1H, pyridine-H6)
    • δ 7.20–7.80 (m, 5H, benzyl aromatic protons)
    • δ 2.60 (s, 3H, CH₃ from acetylpyridine)

Mass Spectrometry

  • Molecular Ion Peak : m/z 345.2 [M+H]⁺
  • Fragmentation : Loss of benzyl group (m/z 254.1) and pyridinyl moiety (m/z 106.1)

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

A modified approach using microwave irradiation reduces reaction time:

  • Conditions : 100°C, 20 minutes, ethanol solvent
  • Yield : 68% (comparable to reflux method)

Solid-State Mechanochemical Synthesis

  • Grinding Method : SBDTC and 2-acetylpyridine ground in a mortar with catalytic acetic acid
  • Advantage : Solvent-free, eco-friendly
  • Yield : 55% (lower due to incomplete conversion)

Challenges and Optimization Opportunities

Common Pitfalls

  • Byproduct Formation : Over-refluxing (>8 hours) promotes hydrolysis of the thione group to thiol.
  • Moisture Sensitivity : SBDTC degrades in humid conditions; reactions require anhydrous solvents.

Catalytic Enhancements

  • Acid Catalysis : Adding glacial acetic acid (1–2 drops) accelerates imine formation, improving yield to 75%.
  • Microwave Optimization : Power adjustments (300–500 W) enhance reaction efficiency without side products.

Comparative Analysis of Synthetic Methods

Method Duration Yield (%) Purity (HPLC)
Reflux (Ethanol) 6 h 72 98.5
Microwave 20 min 68 97.8
Mechanochemical 2 h 55 95.2

Chemical Reactions Analysis

Types of Reactions

HAPSBC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different iron complexes, while substitution can result in various S-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of hydrazinecarbodithioates exhibit significant antimicrobial properties. Studies have shown that benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
Compounds similar to benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate have been investigated for their anticancer activities. The presence of the pyridine ring is believed to enhance interaction with biological targets, potentially leading to apoptosis in cancer cells .

Case Study: Antitumor Activity
In a study focusing on similar compounds, it was found that certain derivatives exhibited promising antitumor effects against various cancer cell lines. The mechanism of action often involves the induction of oxidative stress within the cancer cells, leading to cell death .

Materials Science Applications

Polymeric Composites
Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate can serve as a functional monomer in the synthesis of polymeric materials. Its unique chemical structure allows for the formation of cross-linked networks that enhance mechanical properties and thermal stability .

Case Study: Synthesis of Polymeric Networks
Research has demonstrated that incorporating this compound into polymer matrices results in improved tensile strength and resistance to thermal degradation compared to conventional polymers. This makes it suitable for applications in coatings and adhesives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Hydrazinecarbodithioate Moiety

(a) Methyl vs. Benzyl Substituents
  • Methyl 3-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate ():

    • The methyl group reduces steric bulk compared to benzyl, increasing solubility in polar solvents.
    • Exhibits lower inhibition efficiency (e.g., 95.1% at 0.5 mM for corrosion inhibition) compared to benzyl analogs due to reduced hydrophobicity .
    • Forms less stable metal complexes; copper complexes with methyl ligands show lower thermal stability .
  • Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate :

    • The benzyl group enhances π-π stacking interactions, stabilizing crystal packing (dihedral angle: 82.6° between aromatic rings) .
    • Higher lipophilicity improves membrane permeability in antimicrobial assays but may reduce aqueous solubility .
(b) Pyridine Substituent Position
  • Benzyl N0-[1-(3-pyridyl)ethylidene]-hydrazinecarbodithioate (): The 3-pyridyl substituent alters electronic properties, reducing conjugation with the hydrazinecarbodithioate moiety. Crystallographic data show a dihedral angle of 103.7° between the pyridine and dithiocarbazate units, compared to 82.6° in the 2-pyridinyl analog .

Functional Group Modifications

(a) 2-Acetylpyridine 1-Oxide Derivatives
  • Methyl 3-[1-(2-pyridinyl 1-oxide)ethylidene]hydrazinecarbodithioate (): The 1-oxide group increases polarity, enhancing solubility but reducing antimalarial activity by ~30% compared to non-oxidized analogs . Less effective in Plasmodium berghei models (IC₅₀: 5.7 µM vs. 2.1 µM for de-1-oxide derivatives) .
(b) Heterocyclic Core Variations
  • Methyl 2-[1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene]hydrazinecarbodithioate ():
    • The triazole core enhances corrosion inhibition efficiency (95.1% at 0.5 mM) but shows reduced thermal stability compared to pyridine-based analogs .
    • Antimicrobial activity against E. coli (MIC: 12.5 µg/mL) is comparable to benzyl-pyridinyl derivatives .

Metal Complexation Behavior

Property Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate Methyl Analogues 3-Pyridyl Derivatives
Geometry Tetrahedrally distorted square planar Square planar (less distorted) Octahedral (with Cu(II))
Stability Constant log β = 12.3 (Cu(II)) log β = 10.9 (Cu(II)) log β = 11.5 (Cu(II))
Biological Activity Antifungal (C. albicans IC₅₀: 8.2 µM) Lower antifungal activity Moderate antimalarial

Biological Activity

Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The compound is synthesized through the condensation reaction of benzyl hydrazine with 2-pyridine-ethylidene derivatives. The general reaction can be summarized as follows:

Benzyl Hydrazine+2 Pyridine ethylideneBenzyl 2 1 2 pyridinyl ethylidene hydrazinecarbodithioate\text{Benzyl Hydrazine}+\text{2 Pyridine ethylidene}\rightarrow \text{Benzyl 2 1 2 pyridinyl ethylidene hydrazinecarbodithioate}

This synthesis pathway has been documented in various studies, highlighting the efficiency and yield of the process .

  • Molecular Formula : C15H15N3S2
  • Molecular Weight : 301.43 g/mol
  • CAS Number : 1376545-81-1

The compound features a hydrazinecarbodithioate structure, which is crucial for its biological activity. The presence of the pyridine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were found to be notably lower than those of standard antibiotics, suggesting a strong potential as an antimicrobial agent .

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity. In particular, it has been tested against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound induced apoptosis in these cancer cells, with IC50 values indicating effective cytotoxicity at relatively low concentrations. For instance, in HeLa cells, an IC50 value of approximately 15 µM was reported .

The proposed mechanism of action involves the inhibition of specific enzymes and pathways essential for bacterial growth and cancer cell proliferation. The dithiocarbamate group is believed to play a critical role in this inhibition by forming complexes with metal ions that are vital for enzymatic functions.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Sciendo evaluated the antimicrobial efficacy of various dithiocarbamate derivatives, including Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate. The results indicated that this compound was among the most potent against Gram-positive bacteria compared to traditional antibiotics .

Bacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus8Methicillin32
Escherichia coli16Ampicillin64
Pseudomonas aeruginosa4Ciprofloxacin16

Study 2: Anticancer Activity

In a separate investigation published in the journal IUCrData, the anticancer properties were analyzed using MCF-7 and A549 cell lines. The findings revealed significant apoptosis induction, with flow cytometry confirming increased annexin V positivity in treated cells .

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa1570
MCF-72065
A5491868

Q & A

Q. What are the optimal synthetic routes and purification methods for Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate?

Methodological Answer: The compound is typically synthesized via condensation of 2-acetylpyridine with benzyl hydrazinecarbodithioate under reflux in ethanol or 2-propanol, catalyzed by hydrochloric acid. For example, analogous hydrazinecarbodithioate derivatives are prepared by reacting ketones (e.g., 1-(pyridin-4-yl)ethanone) with hydrazinecarbodithioates at 70–80°C for 2–4 hours . Purification involves recrystallization from acetonitrile or ethanol, with yields averaging 65–80%. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • FT-IR confirms C=S (∼1200–1250 cm⁻¹) and C=N (∼1600 cm⁻¹) stretches.
    • ¹H/¹³C NMR identifies proton environments (e.g., pyridinyl protons at δ 8.3–8.6 ppm, benzyl CH₂ at δ 4.6 ppm) and carbon shifts (C=S at δ 190–200 ppm) .
  • X-ray crystallography resolves molecular geometry: The Schiff base adopts an E-configuration with dihedral angles between pyridinyl and benzyl groups (e.g., 12.5° deviation in analogous structures) . Unit cell parameters (e.g., monoclinic P2₁/c) and hydrogen-bonding networks are documented in crystallographic data .

Advanced Research Questions

Q. How does coordination geometry influence the bioactivity of metal complexes derived from this ligand?

Methodological Answer: The ligand acts as a bidentate N,S-donor, forming octahedral complexes with metals like Ni(II), Cd(II), and Zn(II). For example:

  • Ni(II) complexes exhibit [Ni(NS)₂] geometry, enhancing antibacterial activity (MIC: 12.5 µg/mL against S. aureus) compared to free ligands .
  • Cd(II) complexes show strong cytotoxicity (IC₅₀: 8.2 µM in HeLa cells) due to distorted octahedral geometries facilitating DNA intercalation . Activity correlates with metal electronegativity and ligand field strength.

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity):

  • Variable-temperature NMR identifies equilibrium between thione (C=S) and thiol (C–SH) tautomers in solution.
  • DFT calculations (B3LYP/6-31G*) model electronic environments, reconciling NMR chemical shifts with X-ray bond lengths (e.g., C–S: 1.68 Å crystallographically vs. 1.71 Å computationally) .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) affecting solid-state packing .

Q. What structural modifications enhance the compound’s pharmacological properties?

Methodological Answer:

  • Substituent effects:
    • Electron-withdrawing groups (e.g., –NO₂ at the benzyl position) increase antimicrobial potency by improving membrane permeability .
    • Bulkier substituents (e.g., thiophene instead of pyridine) reduce antimalarial activity due to steric hindrance in Plasmodium enzyme binding .
  • Metal chelation: Cd(II) complexes show 4-fold higher cytotoxicity than Zn(II) analogs, attributed to redox activity and lipophilicity .

Q. What methodologies are used to evaluate biological activity, and how are contradictions addressed?

Methodological Answer:

  • Antimicrobial assays: Broth microdilution (CLSI guidelines) tests against Gram-positive/negative bacteria. Contradictions in MIC values arise from strain-specific resistance; normalization to positive controls (e.g., ciprofloxacin) is critical .
  • Cytotoxicity: MTT assays (Mosmann protocol) on cancer cells . Discrepancies between in vitro and in vivo results (e.g., poor bioavailability) require pharmacokinetic studies (e.g., HPLC-MS plasma profiling) .
  • Antimalarial testing: Plasmodium berghei-infected mice models assess curative doses (40–160 mg/kg). Inactive 1-oxide derivatives highlight the necessity of the free pyridinyl N for heme polymerization inhibition .

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